5-amino-1-(2-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
“5-amino-1-(2-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolone ring, a thiazole ring, and various substituents, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(2-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. The process may include:
Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Ring: This step may involve the use of thioamides and halogenated compounds under specific conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one substituent with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound’s structure may be explored for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “5-amino-1-(2-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for various biological activities.
Pyrrolone Derivatives: Compounds containing the pyrrolone ring, used in medicinal chemistry.
Uniqueness
The uniqueness of “5-amino-1-(2-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Conclusion
“this compound” is a compound of significant interest due to its complex structure and potential applications in various fields
Properties
Molecular Formula |
C22H21N3OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(2-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H21N3OS/c1-14(2)16-10-6-7-11-18(16)25-12-19(26)20(21(25)23)22-24-17(13-27-22)15-8-4-3-5-9-15/h3-11,13-14,23,26H,12H2,1-2H3 |
InChI Key |
DAOYIGZHSYIGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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